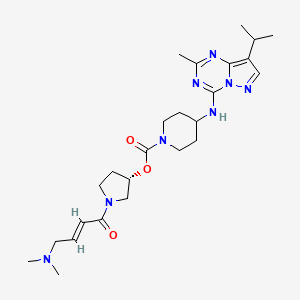
Cdk7-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk7-IN-8 is a small-molecule inhibitor specifically designed to target cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in regulating the cell cycle and transcription. By inhibiting cyclin-dependent kinase 7, this compound has shown potential in cancer therapy, particularly in cancers where cyclin-dependent kinase 7 is overexpressed .
Méthodes De Préparation
The synthesis of Cdk7-IN-8 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring consistency and purity. This often requires optimization of reaction conditions and the use of advanced purification techniques.
Analyse Des Réactions Chimiques
Cdk7-IN-8 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cdk7-IN-8 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a tool compound to study the role of cyclin-dependent kinase 7 in various chemical reactions and pathways.
Biology: In biological research, this compound is used to investigate the function of cyclin-dependent kinase 7 in cell cycle regulation and transcription.
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for cancer treatment, particularly in cancers where cyclin-dependent kinase 7 is overexpressed.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting cyclin-dependent kinase 7
Mécanisme D'action
Cdk7-IN-8 exerts its effects by inhibiting the activity of cyclin-dependent kinase 7. Cyclin-dependent kinase 7 is a key regulator of the cell cycle and transcription, and its inhibition leads to cell cycle arrest and suppression of transcription. The molecular targets of this compound include the cyclin-dependent kinase 7 enzyme itself and various downstream targets involved in cell cycle regulation and transcription .
Comparaison Avec Des Composés Similaires
Cdk7-IN-8 is unique compared to other cyclin-dependent kinase inhibitors due to its high selectivity for cyclin-dependent kinase 7. Similar compounds include:
CT7001: Another cyclin-dependent kinase 7 inhibitor with a different core structure.
SY-1365: A selective cyclin-dependent kinase 7 inhibitor with a distinct mechanism of action.
SY-5609: A potent cyclin-dependent kinase 7 inhibitor with high selectivity and efficacy.
This compound stands out due to its specific targeting of cyclin-dependent kinase 7 and its potential therapeutic applications in cancer treatment.
Propriétés
Formule moléculaire |
C25H38N8O3 |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H38N8O3/c1-17(2)21-15-26-33-23(21)27-18(3)28-24(33)29-19-8-12-31(13-9-19)25(35)36-20-10-14-32(16-20)22(34)7-6-11-30(4)5/h6-7,15,17,19-20H,8-14,16H2,1-5H3,(H,27,28,29)/b7-6+/t20-/m0/s1 |
Clé InChI |
HXZSBIHJXCUDFN-YJJPMGAVSA-N |
SMILES isomérique |
CC1=NC2=C(C=NN2C(=N1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C |
SMILES canonique |
CC1=NC2=C(C=NN2C(=N1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)

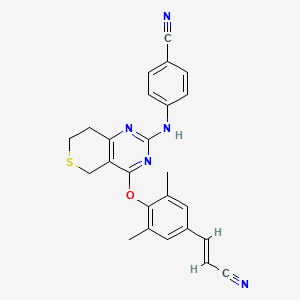
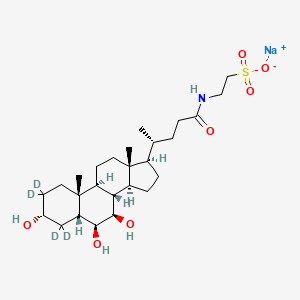
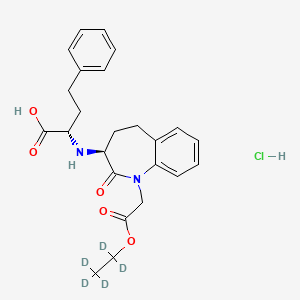
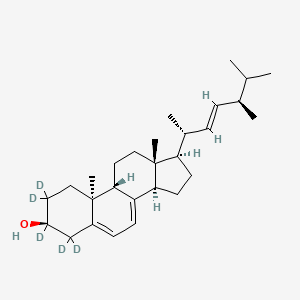
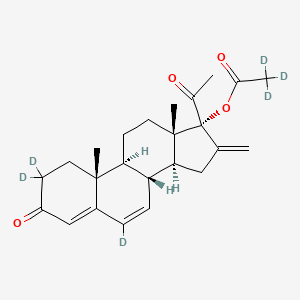
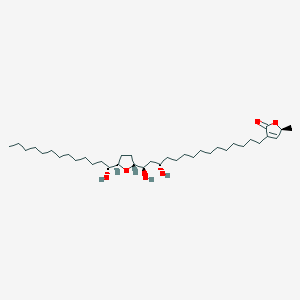
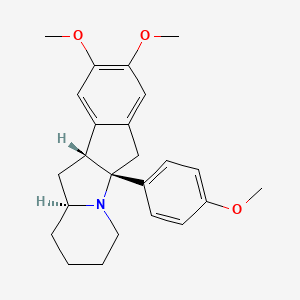

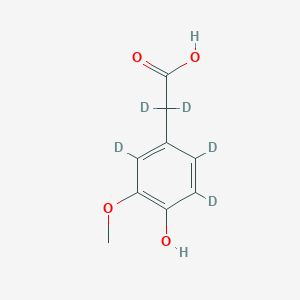
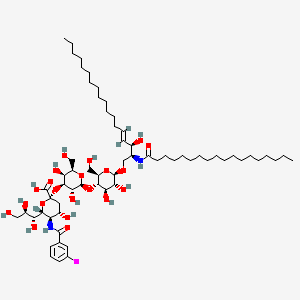
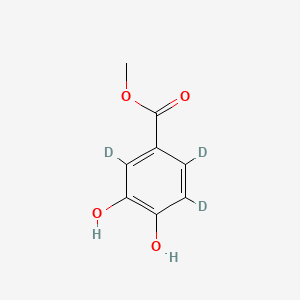
![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)
